Diethyl 1,2,6-trimethyl-1,4-dihydro[4,4'-bipyridine]-3,5-dicarboxylate--hydrogen iodide (1/1)
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Overview
Description
Diethyl 1,2,6-trimethyl-1,4-dihydro[4,4’-bipyridine]-3,5-dicarboxylate–hydrogen iodide (1/1) is a chemical compound known for its unique structure and properties It is a derivative of bipyridine, a class of compounds that are widely studied for their applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 1,2,6-trimethyl-1,4-dihydro[4,4’-bipyridine]-3,5-dicarboxylate–hydrogen iodide (1/1) typically involves the reaction of diethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate with iodine. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Diethyl 1,2,6-trimethyl-1,4-dihydro[4,4’-bipyridine]-3,5-dicarboxylate–hydrogen iodide (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other bipyridine derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions often involve controlled temperatures and specific solvents to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diethyl 1,2,6-trimethyl-1,4-dihydro[4,4’-bipyridine]-3,5-dicarboxylate derivatives with different functional groups .
Scientific Research Applications
Diethyl 1,2,6-trimethyl-1,4-dihydro[4,4’-bipyridine]-3,5-dicarboxylate–hydrogen iodide (1/1) has several scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and synthesis of other compounds.
Biology: Studied for its effects on heme production and potential use in biological assays.
Medicine: Investigated for its potential therapeutic applications, particularly in inhibiting heme synthesis and inducing specific physiological responses.
Mechanism of Action
The mechanism of action of Diethyl 1,2,6-trimethyl-1,4-dihydro[4,4’-bipyridine]-3,5-dicarboxylate–hydrogen iodide (1/1) involves the inhibition of ferrochelatase, an enzyme that catalyzes the addition of iron to protoporphyrin IX to form heme. By inhibiting this enzyme, the compound effectively reduces heme production. This mechanism is particularly relevant in studies related to heme metabolism and related disorders .
Comparison with Similar Compounds
Similar Compounds
Diethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate: A closely related compound with similar inhibitory effects on heme production.
Dimethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate: Another derivative with comparable properties but different functional groups.
Uniqueness
Diethyl 1,2,6-trimethyl-1,4-dihydro[4,4’-bipyridine]-3,5-dicarboxylate–hydrogen iodide (1/1) is unique due to its specific structure and the presence of the hydrogen iodide component, which may confer additional reactivity and properties not observed in similar compounds.
Properties
CAS No. |
53219-30-0 |
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Molecular Formula |
C19H25IN2O4 |
Molecular Weight |
472.3 g/mol |
IUPAC Name |
diethyl 1,2,6-trimethyl-4-pyridin-4-yl-4H-pyridine-3,5-dicarboxylate;hydroiodide |
InChI |
InChI=1S/C19H24N2O4.HI/c1-6-24-18(22)15-12(3)21(5)13(4)16(19(23)25-7-2)17(15)14-8-10-20-11-9-14;/h8-11,17H,6-7H2,1-5H3;1H |
InChI Key |
UHIOKADSJOWDKW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=C(C1C2=CC=NC=C2)C(=O)OCC)C)C)C.I |
Origin of Product |
United States |
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